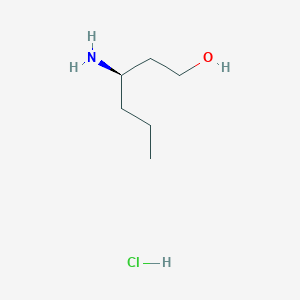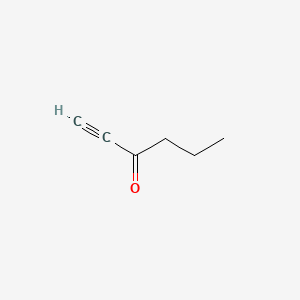
1-benzyl-3-(bromomethyl)benzene
Vue d'ensemble
Description
1-Benzyl-3-(bromomethyl)benzene is an organic compound with the molecular formula C14H13Br. It consists of a benzene ring substituted with a benzyl group and a bromomethyl group. This compound is a colorless liquid with a sharp and pungent odor. It is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(bromomethyl)benzene can be synthesized through the bromination of 1-benzyl-3-methylbenzene. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in the presence of a solvent such as carbon tetrachloride (CCl4) and a catalyst like benzoyl peroxide. The reaction conditions include refluxing the mixture to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to optimize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Analyse Des Réactions Chimiques
1-Benzyl-3-(bromomethyl)benzene undergoes various chemical reactions, including:
1. Substitution Reactions:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2). For example, reacting with sodium hydroxide (NaOH) can yield 1-benzyl-3-hydroxymethylbenzene.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
2. Reduction Reactions:
- The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
3. Oxidation Reactions:
- The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Applications De Recherche Scientifique
1-Benzyl-3-(bromomethyl)benzene has several applications in scientific research:
1. Chemistry:
- It is used as an intermediate in the synthesis of complex organic molecules.
- It serves as a precursor for the preparation of various benzyl derivatives.
2. Biology:
- The compound is used in the study of biochemical pathways and enzyme mechanisms.
- It is employed in the synthesis of biologically active molecules for drug discovery.
3. Medicine:
- It is utilized in the development of pharmaceuticals and therapeutic agents.
- The compound is involved in the synthesis of compounds with potential medicinal properties.
4. Industry:
- It is used in the production of specialty chemicals and materials.
- The compound is employed in the manufacture of polymers and resins .
Mécanisme D'action
The mechanism of action of 1-benzyl-3-(bromomethyl)benzene involves its reactivity as an electrophile due to the presence of the bromomethyl group. The bromomethyl group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine atom. This leads to the formation of new carbon-nucleophile bonds and the release of bromide ions. The benzene ring can also participate in electrophilic aromatic substitution reactions, where electrophiles attack the aromatic ring, leading to the formation of substituted benzene derivatives .
Comparaison Avec Des Composés Similaires
1-Benzyl-3-(bromomethyl)benzene can be compared with other similar compounds such as:
1. Benzyl Bromide (C6H5CH2Br):
- Benzyl bromide consists of a benzene ring substituted with a bromomethyl group. It is used as a reagent for introducing benzyl groups in organic synthesis.
2. 1,3-Bis(bromomethyl)benzene (C8H8Br2):
- This compound has two bromomethyl groups attached to the benzene ring. It is used in the synthesis of polymers and as a cross-linking agent.
3. 1-Bromo-3-methylbenzene (C7H7Br):
- This compound has a bromine atom attached to the benzene ring and a methyl group. It is used as an intermediate in organic synthesis and in the preparation of other brominated compounds .
Uniqueness: this compound is unique due to the presence of both a benzyl group and a bromomethyl group on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
1-benzyl-3-(bromomethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c15-11-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRQEXDKLSROFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433861 | |
| Record name | Benzene, 1-(bromomethyl)-3-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69410-45-3 | |
| Record name | Benzene, 1-(bromomethyl)-3-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(5-Bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl]-4-pyridinecarboxamide](/img/structure/B3056071.png)













